3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile
Description
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
(E)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enenitrile |
InChI |
InChI=1S/C11H12N2O/c1-8(7-12)11(13)9-3-5-10(14-2)6-4-9/h3-6H,13H2,1-2H3/b11-8+ |
InChI Key |
KDVPKCGRSDZCKH-DHZHZOJOSA-N |
Isomeric SMILES |
C/C(=C(/C1=CC=C(C=C1)OC)\N)/C#N |
Canonical SMILES |
CC(=C(C1=CC=C(C=C1)OC)N)C#N |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation with 4-Methoxybenzaldehyde
A widely documented method involves the Knoevenagel condensation between 4-methoxybenzaldehyde and 2-methylacrylonitrile derivatives. This reaction typically employs a base catalyst (e.g., piperidine or ammonium acetate) to facilitate the formation of the α,β-unsaturated nitrile intermediate. For example, heating 4-methoxybenzaldehyde with 2-methylacrylonitrile in refluxing ethanol with piperidine yields (E)-3-(4-methoxyphenyl)-2-methylacrylonitrile, which is subsequently aminated.
Key Conditions :
Reductive Amination of α,β-Unsaturated Nitriles
The intermediate (E)-3-(4-methoxyphenyl)-2-methylacrylonitrile undergoes reductive amination using ammonia or ammonium chloride in the presence of hydrogen gas and a palladium catalyst. Raney nickel or palladium on carbon (Pd/C) at 50–80°C under 3–5 bar H₂ pressure achieves selective reduction of the double bond while introducing the amino group.
Optimization Notes :
- Excess ammonia prevents over-reduction to the amine.
- Yields improve with controlled pH (6–7) and low temperatures (50°C).
Nucleophilic Addition to Acrylonitrile Derivatives
Michael Addition of 4-Methoxyphenyl Grignard Reagents
Grignard reagents derived from 4-methoxybromobenzene react with 2-methylacrylonitrile in tetrahydrofuran (THF) at −20°C to form the β-aryl adduct. Subsequent oxidation with manganese dioxide or iodobenzene diacetate introduces the α,β-unsaturation, followed by amination via hydroxylamine hydrochloride.
Critical Parameters :
Cyanide-Mediated Coupling Reactions
Aryl iodides (e.g., 4-iodoanisole) participate in palladium-catalyzed cyanation with 2-methylacrylonitrile. Using Pd(PPh₃)₄ and zinc cyanide in dimethylformamide (DMF) at 120°C, the reaction forms the aryl-nitrile bond. Subsequent amination with aqueous ammonia at elevated temperatures introduces the amino group.
Catalyst System :
Catalytic Amination Strategies
Hydroamination of Alkynenitriles
Transition-metal-catalyzed hydroamination offers a stereocontrolled route. For example, gold(I) complexes (e.g., AuCl(PPh₃)) catalyze the addition of ammonia to 3-(4-methoxyphenyl)-2-methylpropynenitrile, yielding the (E)-isomer selectively. Solvents like dichloromethane and temperatures of 25–40°C favor high enantioselectivity.
Advantages :
Enzymatic Amination
Recent advances utilize transaminases to aminate α,β-unsaturated nitriles. Immobilized enzymes (e.g., from Aspergillus oryzae) in phosphate buffer (pH 7.5) convert 3-(4-methoxyphenyl)-2-methylacrylonitrile to the target compound with 70–80% yield. Co-solvents like isopropanol (10% v/v) enhance substrate solubility.
Limitations :
- Longer reaction times (48–72 hours).
- Enzyme cost and reuse challenges.
Stereoselective Synthesis and Resolution
Chiral Auxiliary-Mediated Routes
Using (R)- or (S)-phenylethylamine as a chiral auxiliary, the amino group is introduced via Schiff base formation. After cyclization and cleavage, the desired enantiomer is isolated. For instance, (E)-3-amino-3-(4-methoxyphenyl)-2-methylacrylonitrile is obtained in 85% enantiomeric excess (ee) using this method.
Resolution Steps :
Asymmetric Catalytic Hydrogenation
Rhodium complexes with chiral phosphine ligands (e.g., BINAP) hydrogenate the α,β-unsaturated nitrile precursor. Under 10 bar H₂ in methanol, enantioselectivities of 92–95% ee are achieved, with yields of 80–85%.
Catalyst Loading :
- Rh(cod)₂BF₄ (1 mol%)
- (R)-BINAP (1.2 mol%)
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance safety and efficiency for exothermic steps (e.g., nitrile formation). A two-step flow process combines Knoevenagel condensation and catalytic amination, achieving 90% conversion with residence times under 10 minutes.
Reactor Design :
- Temperature-controlled zones for each step.
- Inline IR monitoring for real-time adjustment.
Waste Minimization Techniques
Solvent recovery (e.g., ethanol via distillation) and catalyst recycling (e.g., Pd/C filtration and reactivation) reduce environmental impact. Lifecycle assessments indicate a 40% reduction in waste compared to batch methods.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated and other substituted derivatives.
Scientific Research Applications
3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Table 1: Key Structural Differences
Key Observations :
- Nitrile vs. Ketone/Aldehyde : The nitrile group in the target compound enhances polarity and boiling point compared to ketone/aldehyde analogs. Nitriles also exhibit distinct IR signatures (~2200 cm⁻¹) .
- Substituent Effects: Chlorophenyl groups (as in 6e isomers) increase molecular weight and alter fragmentation patterns in MS (e.g., m/z 139 in minor isomer ). Methoxy groups contribute to electron-donating effects, influencing UV-Vis spectra in related compounds .
Reactivity Insights :
- The target compound’s nitrile group may participate in cycloaddition or reduction reactions, unlike ketone-based analogs.
- Propenone isomers (6e) form mixtures that require chromatographic separation, whereas the target compound’s defined stereochemistry (E-configuration) may simplify purification .
Spectral and Physical Property Analysis
Table 3: Experimental vs. Predicted Data
Notable Differences:
- The absence of experimental melting point data for the target compound highlights a research gap.
- The 6e isomers’ MS fragmentation (m/z 139 for minor isomer) aids in structural differentiation, a technique applicable to nitrile analogs .
Biological Activity
3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile, also known as CAS #1050392-15-8, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Molecular Structure
- Molecular Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
- Purity : 95%
Antimicrobial Activity
Research indicates that compounds similar to 3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile exhibit significant antimicrobial properties. A study involving the synthesis of related compounds showed effective antibacterial activity against Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli. The inhibition zones measured during susceptibility tests confirmed this activity, suggesting that the compound may also possess similar properties due to its structural characteristics .
The proposed mechanism of action for compounds in this class involves interactions with bacterial cell membranes and potential disruption of cellular functions through the generation of reactive oxygen species (ROS). This interaction can lead to oxidative stress in bacterial cells, ultimately resulting in cell death .
Anticancer Potential
Molecular docking studies have shown that derivatives of amino-substituted propenenitriles can bind effectively to cancer-related targets, indicating potential anticancer properties. Specifically, binding studies against the Human Progesterone Receptor suggest that these compounds could inhibit cancer cell proliferation through receptor modulation .
Synthesis and Characterization
The synthesis of 3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile typically involves a multi-step process starting from readily available precursors. The following table summarizes the key steps involved in the synthesis:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Aldehyde + amine | Intermediate product |
| 2 | Addition of nitrile | 3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile |
Characterization Techniques
The characterization of the synthesized compound is typically performed using:
- NMR Spectroscopy : Provides insights into the molecular structure.
- IR Spectroscopy : Identifies functional groups present in the compound.
- Mass Spectrometry : Confirms molecular weight and structural integrity.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of synthesized derivatives showed that at a concentration of 10 mg/ml, significant inhibition was observed against both E. coli and S. aureus. The results indicated a clear zone around the discs used in the diffusion method, confirming the antibacterial potential of these compounds .
Case Study 2: Anticancer Activity
In another study focusing on anticancer activity, compounds structurally related to 3-Amino-3-(4-methoxyphenyl)-2-methyl-2-propenenitrile were tested against various cancer cell lines. The findings suggested that these compounds could inhibit cell growth effectively, with specific binding affinities noted for progesterone receptors involved in tumor progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
